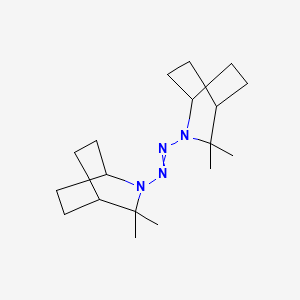
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene is a chemical compound with the molecular formula C₁₈H₃₂N₄ and a molecular weight of 304.4735 g/mol . This compound is characterized by its unique bicyclic structure, which includes two azabicyclo[2.2.2]octane units connected by a diazene (N=N) linkage. It is known for its stability and has been studied for various applications in chemistry and related fields.
Preparation Methods
The synthesis of Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene typically involves the reaction of 3,3-dimethyl-2-azabicyclo[2.2.2]octane with a diazotizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at low temperatures to ensure the stability of the diazene linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazene linkage and formation of amines.
Scientific Research Applications
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene has been explored for various scientific research applications:
Chemistry: It is used as a model compound in studies of electron transfer and radical reactions due to its stable diazene linkage.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene exerts its effects involves its ability to participate in electron transfer reactions. The diazene linkage can undergo homolytic cleavage to form radical species, which can then interact with various molecular targets. This property makes it useful in studies of radical chemistry and electron transfer processes .
Comparison with Similar Compounds
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene can be compared with other similar compounds such as:
Azobenzene: Unlike this compound, azobenzene has a simpler structure with two phenyl rings connected by a diazene linkage. It is widely used in photoresponsive materials.
Bis(2,2-dimethyl-3-azabicyclo[2.2.2]octan-3-yl)diazene: This compound has a similar bicyclic structure but differs in the position of the diazene linkage, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific studies.
Properties
CAS No. |
82666-10-2 |
|---|---|
Molecular Formula |
C18H32N4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bis(3,3-dimethyl-2-azabicyclo[2.2.2]octan-2-yl)diazene |
InChI |
InChI=1S/C18H32N4/c1-17(2)13-5-9-15(10-6-13)21(17)19-20-22-16-11-7-14(8-12-16)18(22,3)4/h13-16H,5-12H2,1-4H3 |
InChI Key |
NYDWYOCTHAOZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(N1N=NN3C4CCC(C3(C)C)CC4)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















